molecular formula C15H17N5O4 B2964728 (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile CAS No. 1191237-80-5

(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile

Cat. No.: B2964728
CAS No.: 1191237-80-5
M. Wt: 331.33 g/mol
InChI Key: IJCOKJGMVJGKBB-YAUIDTMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remdesivir O-desphosphate acetonide is an intermediate compound used in the synthesis of the antiviral drug remdesivir. Remdesivir is a broad-spectrum antiviral medication that has gained significant attention for its use in treating COVID-19. Remdesivir O-desphosphate acetonide plays a crucial role in the multi-step synthesis process of remdesivir, contributing to its overall efficacy and stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Remdesivir O-desphosphate acetonide impurity are not well-studied. As an impurity of Remdesivir, it may share some biochemical characteristics with the parent compound. Remdesivir is known to interact with viral RNA-dependent RNA polymerase, inhibiting viral replication

Cellular Effects

The cellular effects of Remdesivir O-desphosphate acetonide impurity are not well-documented. As an impurity of Remdesivir, it may have similar effects on cells. Remdesivir has been shown to inhibit viral replication in cells, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Remdesivir O-desphosphate acetonide impurity is not well-understood. As an impurity of Remdesivir, it may share some mechanisms of action with the parent compound. Remdesivir is known to inhibit viral RNA-dependent RNA polymerase, preventing viral replication

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of remdesivir O-desphosphate acetonide involves several steps, starting from tribenzyl protected lactol. The key steps include oxidation to the corresponding lactone, followed by various protection and deprotection steps to achieve the desired intermediate . The reaction conditions typically involve the use of reagents such as n-butyllithium, trimethylsilyl trifluoromethanesulfonate, and trimethylsilyl cyanide under controlled temperatures .

Industrial Production Methods: Industrial production of remdesivir O-desphosphate acetonide follows similar synthetic routes but is optimized for large-scale production. This involves the use of chiral separation techniques to improve yields and

Properties

CAS No.

1191237-80-5

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

(4R)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile

InChI

InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19)/t9?,11?,12?,15-/m0/s1

InChI Key

IJCOKJGMVJGKBB-YAUIDTMTSA-N

SMILES

CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C

Isomeric SMILES

CC1(OC2C(O[C@@](C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C

solubility

not available

Origin of Product

United States

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